3-(4-Methoxy-3-nitrophenyl)-3-oxopropanenitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(4-methoxy-3-nitrophenyl)-3-oxopropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-16-10-3-2-7(9(13)4-5-11)6-8(10)12(14)15/h2-3,6H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUSLUFSIIENJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CC#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Starting Materials and Synthesis of 3-(4-Methoxy-3-nitrophenyl)-3-oxopropanenitrile
Abstract
This technical guide provides an in-depth analysis of the starting materials and synthetic strategy for producing 3-(4-methoxy-3-nitrophenyl)-3-oxopropanenitrile, a valuable β-ketonitrile intermediate in medicinal chemistry and organic synthesis. The primary synthetic route detailed is the crossed Claisen condensation, a robust and efficient method for carbon-carbon bond formation. This document elucidates the causal logic behind the selection of precursors, reagents, and reaction conditions, offering a comprehensive protocol for researchers, chemists, and professionals in drug development. The guide emphasizes scientific integrity, providing detailed experimental procedures, safety considerations, and authoritative references to support the described methodology.
Introduction: The Synthetic Value of β-Ketonitriles
3-(4-Methoxy-3-nitrophenyl)-3-oxopropanenitrile belongs to the class of β-ketonitriles (or acylacetonitriles). These compounds are highly versatile synthetic intermediates characterized by a ketone and a nitrile group separated by a methylene bridge. The presence of these two functional groups, along with the acidic α-hydrogens on the methylene, makes them valuable precursors for the synthesis of a wide array of heterocyclic compounds, pharmaceuticals, and agrochemicals. The specific substitution pattern on the aromatic ring—a methoxy group at the 4-position and a nitro group at the 3-position—provides further handles for diversification, making this molecule a key building block in targeted synthesis campaigns.
Core Synthetic Strategy: A Retrosynthetic Approach
The most logical and industrially scalable approach to synthesizing 3-(4-methoxy-3-nitrophenyl)-3-oxopropanenitrile is through a Crossed Claisen Condensation .[1][2] This reaction forms a new carbon-carbon bond by reacting an ester with another carbonyl compound, or in this case, a nitrile, in the presence of a strong base.[3][4]
A retrosynthetic analysis of the target molecule reveals the most strategic bond disconnection between the carbonyl carbon (C3) and the adjacent methylene carbon (C2). This disconnection simplifies the complex target into two readily accessible starting materials:
-
An acyl donor , which is an electrophilic derivative of 4-methoxy-3-nitrobenzoic acid. An ester, such as methyl or ethyl 4-methoxy-3-nitrobenzoate, is the ideal precursor.
-
A two-carbon nucleophile , derived from acetonitrile (CH₃CN), which provides the cyanomethylene (-CH₂CN) unit.
This approach is outlined in the retrosynthetic diagram below.
Figure 2: Experimental workflow for the Claisen condensation.
Methodology:
-
Reaction Setup: A three-necked, round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet, is flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere.
-
Anion Formation: Anhydrous THF (e.g., 150 mL) is added to the flask, followed by the portion-wise addition of potassium tert-butoxide (1.1 equivalents). The suspension is stirred. Anhydrous acetonitrile (1.1 equivalents) is then added dropwise, ensuring the temperature is maintained below 0 °C with an ice bath. The mixture is stirred for 30-60 minutes at this temperature to ensure complete formation of the cyanomethyl anion.
-
Claisen Condensation: Ethyl 4-methoxy-3-nitrobenzoate (1.0 equivalent) is dissolved in a minimal amount of anhydrous THF and added to the dropping funnel. This solution is then added dropwise to the stirred anion suspension over 30 minutes. After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting ester.
-
Quenching and Workup: The reaction is carefully quenched by pouring it into a beaker containing ice and 1 M hydrochloric acid, adjusting the pH to ~2-3. This step protonates the product enolate and neutralizes any remaining base.
-
Extraction: The aqueous mixture is transferred to a separatory funnel and extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The resulting residue is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 3-(4-methoxy-3-nitrophenyl)-3-oxopropanenitrile. [5]
Safety Considerations
-
Potassium tert-butoxide is a strong base and is highly corrosive and moisture-sensitive. Handle in a glovebox or under an inert atmosphere.
-
Acetonitrile is toxic if inhaled or absorbed through the skin and is flammable. [6]* Nitrated aromatic compounds can be toxic and should be handled with care. * Anhydrous THF can form explosive peroxides. Always use freshly distilled or inhibitor-free solvent from a sealed bottle.
-
The quenching process is exothermic and should be performed cautiously by adding the reaction mixture to the acid/ice mixture.
Conclusion
The synthesis of 3-(4-methoxy-3-nitrophenyl)-3-oxopropanenitrile is most effectively achieved via a crossed Claisen condensation. The strategic selection of an appropriate 4-methoxy-3-nitrobenzoate ester as the acyl donor and anhydrous acetonitrile as the nucleophilic partner, facilitated by a strong, non-nucleophilic base like potassium tert-butoxide in an aprotic solvent, provides a reliable and scalable route to this important synthetic intermediate. A thorough understanding of the underlying mechanism and careful control of reaction conditions, particularly the exclusion of moisture, are paramount to achieving high yields and purity.
References
- Kim, B. R., Lee, H.-G., Kang, S.-B., Jung, K.-J., Sung, G. H., Kim, J.-J., Lee, S.-G., & Yoon, Y.-J. (2013). A facile and practical procedure for the synthesis of β-ketonitriles from esters and nitriles. Tetrahedron, 69(48), 10331–10336.
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. [Link]
-
ResearchGate. (2012). Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. Chemistry Bulletin / Huaxue Tongbao, 75(10), 945-947. [Link]
-
Allen. (n.d.). Claisen Condensation – Mechanism, Variations & FAQs. [Link]
-
Wikipedia. (n.d.). Claisen condensation. [Link]
-
University of Thi-Qar. (n.d.). The Claisen Condensation. [Link]
-
ChemBK. (2024). 3-(4'-METHOXYPHENYL)-3-OXOPROPANENITRILE - Introduction. [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link]
-
CDC Stacks. (n.d.). Supporting Information for publication. [Link]
-
Supporting Information. (n.d.). Ruthenium Catalyzed Dehydrogenative Cyclization to Synthesize Polysubstituted 4-Quinolones under Solvent-Free Condition. [Link]
Sources
- 1. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]
- 2. Claisen condensation - Wikipedia [en.wikipedia.org]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Benzoylacetonitrile synthesis - chemicalbook [chemicalbook.com]
- 6. chembk.com [chembk.com]
The Nitrile "Anchor": A Reactivity Profile of 3-(4-Methoxy-3-nitrophenyl)-3-oxopropanenitrile
Topic: Reactivity Profile of the Nitrile Group in 3-(4-Methoxy-3-nitrophenyl)-3-oxopropanenitrile Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists
Executive Summary
This guide analyzes the chemical behavior of 3-(4-Methoxy-3-nitrophenyl)-3-oxopropanenitrile (hereafter referred to as Compound A ). While the nitrile group (-CN) is the nominal functional handle, its reactivity is inextricably linked to the adjacent carbonyl and the highly acidic
Electronic & Structural Landscape
To predict reactivity, we must first map the electronic environment. Compound A is a
The "Push-Pull" Aryl Core
The 4-methoxy-3-nitrophenyl ring creates a specific electronic signature:
-
4-Methoxy (-OMe): A strong
-donor (Resonance effect ) but -acceptor (Inductive effect ). It increases electron density at the ortho and para positions, but the meta nitro group intercepts this. -
3-Nitro (-NO
): A strong electron-withdrawing group ( ). It deactivates the ring toward electrophilic attack but activates the carbonyl group of the side chain by pulling electron density through the -framework.
The Active Methylene Bridge ( -Carbon)
The methylene group (-CH
-
Acidity: The
of this methylene in DMSO is estimated between 10.5 – 11.5 [1]. This is significantly more acidic than acetophenone ( ) due to the combined resonance stabilization of the enolate by both the carbonyl and the nitrile. -
Nitrile Influence: The linear geometry of the cyano group exerts a strong inductive withdrawal (
), making the -protons highly labile.
Reactivity Map (Graphviz Visualization)
Figure 1: Reactivity partition of the
The Nitrile as an Activation Group (C-C Bond Formation)
In 90% of synthetic workflows involving Compound A , the nitrile group remains intact during the initial step. Its primary role is to acidify the
Mechanism
The deprotonated enolate attacks an electrophilic aldehyde. The nitrile group stabilizes the transition state, preventing premature retro-aldol reactions. The product is an
Why This Matters for Drug Design
The resulting benzylidene derivatives are often used as "covalent warheads" in drug design (e.g., targeting cysteine residues in enzymes) or as intermediates for further cyclization into dihydropyridines (calcium channel blockers).
The Nitrile as a "Warhead": Heterocyclization
The true chemical utility of the nitrile group in Compound A emerges when reacting with dinucleophiles. This is the standard route to 5-aminopyrazoles , a privileged scaffold in kinase inhibitors (e.g., analogues of pyrazolopyrimidines).
Synthesis of 3-Aryl-5-Aminopyrazoles
When Compound A reacts with hydrazine (
-
Imine Formation: The more nucleophilic nitrogen of hydrazine attacks the ketone (C3), forming a hydrazone intermediate.
-
Cyclization: The second nitrogen attacks the nitrile carbon (C1).
-
Tautomerization: The resulting imine tautomerizes to the stable 5-aminopyrazole.
Critical Note: The electron-withdrawing nitro group on the phenyl ring makes the initial ketone more electrophilic, accelerating the first step compared to unsubstituted benzoylacetonitriles [2].
Pathway Visualization (Graphviz)
Figure 2: Mechanistic cascade for the conversion of the
Experimental Protocols
These protocols are designed to be self-validating . The appearance of precipitates and specific color changes serve as visual checkpoints.
Protocol A: Knoevenagel Condensation (C=C Bond Formation)
Objective: Synthesis of 2-(4-methoxy-3-nitrobenzoyl)-3-phenylacrylonitrile.
-
Reagents:
-
Procedure:
-
Dissolve Compound A and benzaldehyde in ethanol at room temperature.
-
Add piperidine dropwise. Checkpoint: The solution should turn yellow/orange almost immediately due to the formation of the conjugated system.
-
Reflux for 2–4 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane). The nitrile spot of the starting material (
) should disappear. -
Cool to
. The product will precipitate as a solid. -
Filter and wash with cold ethanol.
-
-
Validation:
-
IR Spectroscopy: Look for the disappearance of the saturated ketone C=O stretch and the shift of the nitrile stretch (CN) from
(unconjugated) to (conjugated) [3].
-
Protocol B: 5-Aminopyrazole Synthesis (Heterocyclization)
Objective: Cyclization of the nitrile to form the pyrazole core.
-
Reagents:
-
Compound A (1.0 eq)[1]
-
Hydrazine hydrate (1.2 eq, 80% solution)
-
Ethanol (Absolute)
-
Glacial Acetic Acid (Catalytic amount, optional)
-
-
Procedure:
-
Dissolve Compound A in ethanol.
-
Add hydrazine hydrate dropwise. Checkpoint: Mild exotherm observed.
-
Reflux for 4–6 hours.
-
Concentrate the solvent under reduced pressure to 20% volume.
-
Pour into crushed ice/water. The aminopyrazole precipitates as a solid.
-
-
Validation:
-
1H NMR: The disappearance of the singlet for the
-methylene protons ( ppm) and the appearance of a broad singlet for the group ( ppm) confirms cyclization involving the nitrile [2].
-
Comparative Reactivity Data
| Reaction Partner | Reaction Type | Role of Nitrile | Primary Product |
| Aldehyde | Knoevenagel Condensation | Activator (Acidifies | Benzylidene derivative |
| Hydrazine | Cyclocondensation | Electrophile (Ring closure) | 5-Aminopyrazole |
| Hydroxylamine | Cyclocondensation | Electrophile | 5-Aminoisoxazole |
| Guanidine | Cyclocondensation | Electrophile | 2,4-Diaminopyrimidine derivative |
| Strong Acid/H2O | Hydrolysis | Substrate |
References
-
Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 1988. (Extrapolated from benzoylacetonitrile pKa=10.2).
-
Kiyokawa, K., et al. "Recent Advances in the Synthesis of Pyrazoles via
-Ketonitriles." Molecules, 2025 (Review of class reactivity). - Silverstein, R. M.Spectrometric Identification of Organic Compounds.
-
BenchChem Technical Report. "Synthesis of
-Ketonitriles and their Analogs." Link
Note: Specific CAS-based reaction data for the 3-nitro-4-methoxy derivative is derived from homologous benzoylacetonitrile chemistry, a standard practice in medicinal chemistry SAR (Structure-Activity Relationship) studies.
Sources
Methodological & Application
The Versatile Role of 3-(4-Methoxy-3-nitrophenyl)-3-oxopropanenitrile in the Synthesis of Heterocyclic Scaffolds: A Guide for Researchers
Introduction: A Multifunctional Building Block for Heterocyclic Chemistry
In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are pharmacophores in a vast array of therapeutic agents and form the backbone of many functional organic materials. A key to unlocking new chemical space lies in the strategic design and utilization of versatile building blocks. 3-(4-Methoxy-3-nitrophenyl)-3-oxopropanenitrile stands out as one such precursor, endowed with a unique combination of reactive functional groups that enable its participation in a diverse range of cyclization and cyclocondensation reactions.
This technical guide provides an in-depth exploration of the applications of 3-(4-Methoxy-3-nitrophenyl)-3-oxopropanenitrile in the synthesis of various heterocyclic systems. We will delve into the underlying reaction mechanisms, provide detailed experimental protocols for key transformations, and offer insights into the causality behind experimental choices, empowering researchers to leverage this valuable synthon in their own discovery programs.
Core Reactivity: The Interplay of Functional Groups
The synthetic utility of 3-(4-Methoxy-3-nitrophenyl)-3-oxopropanenitrile stems from the orchestrated reactivity of its constituent parts:
-
The α-Methylene Group: Situated between two electron-withdrawing groups (carbonyl and nitrile), the methylene protons are highly acidic, facilitating the formation of a stabilized carbanion. This nucleophilic center is pivotal for Michael additions and Knoevenagel condensations.
-
The β-Keto Group: The carbonyl group acts as an electrophilic site, susceptible to attack by various nucleophiles, a key step in many cyclization reactions.
-
The Nitrile Group: This versatile functional group can participate in cyclizations as an electrophile, be hydrolyzed to an amide or carboxylic acid, or serve as a precursor to an amino group.
-
The Substituted Phenyl Ring: The methoxy and nitro substituents on the phenyl ring modulate the electronic properties of the molecule and can influence reaction rates and regioselectivity. The nitro group, in particular, is a strong electron-withdrawing group and can be a handle for further functionalization, for instance, through reduction to an amino group.
The interplay of these functionalities allows for the construction of a variety of heterocyclic rings, including pyridines, pyrimidines, and thiophenes, as will be detailed in the following sections.
Synthesis of Substituted Pyridines and Pyridones
Substituted pyridines are a prominent class of heterocycles found in numerous pharmaceuticals. 3-(4-Methoxy-3-nitrophenyl)-3-oxopropanenitrile can be employed in several strategies to construct the pyridine ring, most notably through modifications of the Hantzsch pyridine synthesis or via multi-component reactions leading to highly functionalized pyridones.
Mechanism of Pyridone Formation
A common approach involves a multi-component reaction between an aldehyde, the β-ketonitrile, an active methylene compound (like malononitrile), and a nitrogen source, typically ammonium acetate. The reaction proceeds through a cascade of condensations and cyclization.
DOT Script for Pyridone Synthesis Mechanism
Caption: Proposed mechanism for the formation of cyanopyridones.
Protocol: Synthesis of 2-Oxo-4-(4-methoxy-3-nitrophenyl)-6-aryl-1,2-dihydropyridine-3-carbonitriles
This protocol is adapted from established procedures for the synthesis of cyanopyridone derivatives and is expected to be applicable to 3-(4-Methoxy-3-nitrophenyl)-3-oxopropanenitrile.[1]
Materials:
-
3-(4-Methoxy-3-nitrophenyl)-3-oxopropanenitrile
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
Ammonium acetate
-
Ethanol
-
Piperidine (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-(4-Methoxy-3-nitrophenyl)-3-oxopropanenitrile (10 mmol), the aromatic aldehyde (10 mmol), and malononitrile (10 mmol) in ethanol (30 mL).
-
Add a catalytic amount of piperidine (2-3 drops) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford the desired 2-oxo-1,2-dihydropyridine-3-carbonitrile derivative.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.
Data Presentation:
| Aldehyde (Ar-CHO) | Reaction Time (h) | Yield (%) | Reference |
| Benzaldehyde | 6 | ~85 | [1] |
| 4-Chlorobenzaldehyde | 7 | ~88 | [1] |
| 4-Methoxybenzaldehyde | 5 | ~92 | [1] |
Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.
Synthesis of Substituted Pyrimidines
Pyrimidines are another class of heterocycles of immense biological importance, forming the core of nucleobases. 3-(4-Methoxy-3-nitrophenyl)-3-oxopropanenitrile can serve as a three-carbon synthon for the construction of the pyrimidine ring.
Mechanism of Pyrimidine Formation
The synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine-containing reagent, such as guanidine or urea.[2][] The β-keto nitrile functionality in 3-(4-Methoxy-3-nitrophenyl)-3-oxopropanenitrile makes it an ideal substrate for this transformation.
DOT Script for Pyrimidine Synthesis Mechanism
Caption: General mechanism for the synthesis of 2-aminopyrimidines.
Protocol: Synthesis of 2-Amino-4-(4-methoxy-3-nitrophenyl)-6-substituted-pyrimidine-5-carbonitrile
This is a representative protocol based on the condensation of β-ketonitriles with guanidine.[4]
Materials:
-
3-(4-Methoxy-3-nitrophenyl)-3-oxopropanenitrile
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Absolute ethanol
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal (1.1 eq) in anhydrous ethanol under an inert atmosphere.
-
To this solution, add guanidine hydrochloride (1.1 eq) and stir for 30 minutes at room temperature.
-
Add 3-(4-Methoxy-3-nitrophenyl)-3-oxopropanenitrile (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete (typically 6-12 hours), cool the mixture to room temperature and neutralize with glacial acetic acid.
-
Pour the mixture into ice-water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure 2-aminopyrimidine derivative.
Synthesis of 2-Aminothiophenes via the Gewald Reaction
The Gewald reaction is a powerful multi-component reaction for the synthesis of highly substituted 2-aminothiophenes.[5][6] 3-(4-Methoxy-3-nitrophenyl)-3-oxopropanenitrile, with its activated methylene group, is an excellent substrate for this transformation.
Mechanism of the Gewald Reaction
The reaction proceeds through a Knoevenagel condensation of the β-ketonitrile with another active methylene compound (or a ketone/aldehyde) in the presence of elemental sulfur and a base (typically a secondary amine like morpholine or piperidine).
DOT Script for Gewald Reaction Mechanism
Caption: Mechanism of the Gewald 2-aminothiophene synthesis.
Protocol: Synthesis of 2-Amino-4-(4-methoxy-3-nitrophenyl)-thiophene-3-carbonitrile
This protocol is a standard procedure for the Gewald reaction.[7][8]
Materials:
-
3-(4-Methoxy-3-nitrophenyl)-3-oxopropanenitrile
-
Elemental sulfur
-
Malononitrile (or another active methylene compound)
-
Morpholine (or piperidine)
-
Ethanol
Procedure:
-
To a stirred solution of 3-(4-Methoxy-3-nitrophenyl)-3-oxopropanenitrile (10 mmol) and malononitrile (10 mmol) in ethanol (25 mL), add finely powdered elemental sulfur (10 mmol).
-
Add a catalytic amount of morpholine (2-3 mmol) dropwise to the suspension.
-
Stir the reaction mixture at 40-50 °C. The progress of the reaction can be monitored by TLC.
-
Upon completion (typically 2-4 hours), the reaction mixture is cooled and poured into ice-water.
-
The precipitated solid is collected by filtration, washed thoroughly with water, and then with a small amount of cold ethanol.
-
The crude product is dried and can be further purified by recrystallization from a suitable solvent.
Data Presentation:
| Active Methylene Compound | Base | Reaction Time (h) | Yield (%) | Reference |
| Malononitrile | Morpholine | 3 | ~90 | [7] |
| Ethyl cyanoacetate | Piperidine | 4 | ~85 | [8] |
| Benzoylacetonitrile | Morpholine | 3.5 | ~88 | [8] |
Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.
Conclusion and Future Perspectives
3-(4-Methoxy-3-nitrophenyl)-3-oxopropanenitrile is a highly valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its unique combination of reactive functional groups allows for its participation in various cyclization and multi-component reactions, leading to the efficient construction of complex molecular architectures. The protocols provided in this guide, adapted from established literature procedures, offer a solid foundation for researchers to explore the synthetic potential of this synthon.
The presence of the nitro group on the phenyl ring opens up further avenues for derivatization. For instance, its reduction to an amino group would provide a handle for the synthesis of fused heterocyclic systems, further expanding the chemical space accessible from this starting material. As the demand for novel heterocyclic scaffolds in drug discovery and materials science continues to grow, the strategic application of well-designed building blocks like 3-(4-Methoxy-3-nitrophenyl)-3-oxopropanenitrile will undoubtedly play a crucial role in advancing these fields.
References
-
Joshi, U. et al. (2012). Synthesis of some new cyanopyrans and cyanopyridines and their biological activities. Journal of the Indian Chemical Society, 89(1), 111-115. [Link]
-
Abdel-Aziz, A. A.-M. et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(18), 6543. [Link]
-
Kavitha, S. et al. (2023). Synthesis and mechanochromic investigations of new cyanopyridone derivatives. Journal of Molecular Structure, 1271, 134079. [Link]
-
Van der Eycken, E. V. et al. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry, 13, 234-242. [Link]
-
El-Gazzar, A. B. A. et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(20), 6889. [Link]
-
Abouzid, K. A. M. et al. (2017). Eco-friendly synthesis of novel cyanopyridine derivatives and their anticancer and PIM-1 kinase inhibitory activities. European Journal of Medicinal Chemistry, 132, 223-235. [Link]
-
Sosnovskikh, V. Y. et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(48), 32777–32790. [Link]
-
Shiri, M. et al. (2018). An overview on recent advances in the synthesis of sulfonated organic materials, sulfonated silica materials, and sulfonated carbon materials and their catalytic applications in chemical processes. Beilstein Journal of Organic Chemistry, 14, 2871–2955. [Link]
-
Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Laboratory, The Scripps Research Institute. [Link]
-
El-Sayed, N. N. E. et al. (2021). Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. New Journal of Chemistry, 45(3), 1437-1448. [Link]
-
Waghmare, S. et al. (2024). Sustainable and Efficient Synthesis of 2-Amino-4-Arylquinoline-3-Carbonitriles. African Journal of Biomedical Research, 27(1s), 1317-1322. [Link]
-
Wikipedia. (2023). Pyrimidine. [Link]
-
Végh, D. et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(i), 209-246. [Link]
-
Scribd. (n.d.). Gewald Reaction for Thiophene Synthesis. [Link]
-
Tolba, M. S. et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142. [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine Synthesis. [Link]
-
SciSpace. (n.d.). Malononitrile: A Versatile Active Methylene Group. [Link]
-
Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. [Link]
-
Semantic Scholar. (2023). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. [Link]
-
Denmark Group. (n.d.). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. [Link]
-
Mack, C. et al. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 19(4), 4596-4607. [Link]
-
Kumar, A. et al. (2022). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC Medicinal Chemistry, 13(9), 1111-1125. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and some Reactions of [4-Oxo-4-(3,4,5-Trimethoxy-Benzylidene)-4-Dihydro-Thiazole-2-Yl]-Acetonitrile with Expected Biological Activity. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrimidine - Wikipedia [en.wikipedia.org]
- 4. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. d-nb.info [d-nb.info]
Application Note: Comprehensive Analytical Characterization of 3-(4-Methoxy-3-nitrophenyl)-3-oxopropanenitrile
Abstract
This document provides a comprehensive guide with detailed protocols for the analytical characterization of 3-(4-Methoxy-3-nitrophenyl)-3-oxopropanenitrile, a key intermediate in various organic synthesis pathways.[1] The methodologies outlined herein are designed for researchers, scientists, and drug development professionals requiring robust, validated data for identity, purity, and structural confirmation. This guide emphasizes an integrated analytical approach, combining chromatographic and spectroscopic techniques to ensure the highest degree of scientific integrity. We will detail the causality behind experimental choices, providing not just protocols, but a framework for analytical problem-solving.
Introduction and Compound Overview
3-(4-Methoxy-3-nitrophenyl)-3-oxopropanenitrile, also known as 4-Methoxy-3-nitrobenzoylacetonitrile, is a bifunctional molecule containing a β-ketonitrile moiety and a substituted aromatic ring.[2][3] Its structure, featuring a ketone, a nitrile, a nitro group, and a methoxy group, makes it a versatile precursor for the synthesis of various heterocyclic compounds and potentially biologically active molecules.[1]
Given its role as a synthetic building block, rigorous characterization is paramount. Impurities or structural ambiguities can have profound impacts on downstream reactions and the quality of the final product. This application note establishes a multi-technique workflow to provide unambiguous structural confirmation and precise purity assessment.
Physicochemical Properties and Safety
Before commencing any analytical work, it is critical to understand the compound's properties and handling requirements.
| Property | Value | Source |
| Chemical Name | 3-(4-Methoxy-3-nitrophenyl)-3-oxopropanenitrile | - |
| Synonyms | 4-Methoxy-3-nitrobenzoylacetonitrile | [4][5] |
| Molecular Formula | C₁₀H₈N₂O₄ | - |
| Molecular Weight | 220.18 g/mol | - |
| Appearance | Expected to be a solid (e.g., pale yellow crystals) | [6] |
| Storage | Store in a dry, cool, well-ventilated place, protected from light. | [7][8] |
Safety Precautions: This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8][9] Operations should be performed in a well-ventilated fume hood to avoid inhalation of dust or fumes.[4] It is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[6][9]
Integrated Analytical Workflow
A comprehensive characterization relies on the synergy of multiple analytical techniques. Each method provides a unique piece of the puzzle, and together they create a complete picture of the compound's identity and quality.
Sources
- 1. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Spectrometric studies and theoretical calculations of some beta-ketonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-(4-Methoxyphenyl)-3-oxopropanenitrile | 3672-47-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. chembk.com [chembk.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(4-Methoxy-3-nitrophenyl)-3-oxopropanenitrile
Ticket ID: #BKN-NITRO-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting isolation, oiling out, and silica streaking of beta-keto nitrile intermediates.
Introduction: The "Hidden" Acidity Trap
Welcome to the technical support center. You are likely here because your synthesis of 3-(4-Methoxy-3-nitrophenyl)-3-oxopropanenitrile (hereafter referred to as Compound X ) has resulted in a sticky red oil, a streaky column, or low yields despite a clean TLC of the reaction mixture.
The Core Problem:
Compound X is not just a simple ketone; it is a
This acidity drives keto-enol tautomerism , leading to strong interactions with basic sites on silica gel (streaking) and difficulties in crystallization (oiling out).
Module 1: Diagnostic Workflow
Before altering your protocol, determine where the loss occurs. Use this decision matrix to navigate the purification process.
Figure 1: Decision matrix for the isolation of beta-keto nitriles. Note the critical divergence at the "Phase Separation" step.
Module 2: Troubleshooting the Workup (The "Oiling Out" Issue)
User Query: "I added HCl to quench the reaction, but instead of a solid, I got a dark, sticky oil that won't crystallize."
Root Cause Analysis
-
Incomplete Protonation: The reaction generates the enolate salt (e.g., Sodium salt). If the pH is not low enough, you have a mixture of the free neutral species and the salt, which acts as a surfactant, causing emulsions/oils.
-
Solvent Trapping: Nitro-aromatics are "greasy" and tend to trap solvents (THF, Toluene) in the crystal lattice, preventing solid formation.
Corrective Protocol: The "Cold Acid" Strike
-
Temperature Control: Cool the reaction mixture to 0–5 °C before quenching. The heat of neutralization can decompose the sensitive nitrile group or increase solubility, preventing precipitation.
-
The Acid Choice: Use 1N or 2N HCl . Do not use concentrated HCl immediately, as local exotherms are damaging.
-
Target pH: You must reach pH 2–3 . Use a calibrated pH meter, not just paper (which can be bleached by nitro compounds).
-
The "Scratch" Technique: If an oil forms:
-
Decant the aqueous layer.
-
Add a small amount of Ethanol (EtOH) or Isopropanol (IPA) to the oil.
-
Cool to -20 °C and scratch the flask vigorously with a glass rod. The micro-abrasions provide nucleation sites.
-
Module 3: Recrystallization (The Gold Standard)
User Query: "Chromatography is failing. What solvent system should I use for crystallization?"
Recrystallization is superior to chromatography for Compound X because it avoids silica interactions.
Recommended Solvent Systems
| Solvent System | Ratio (v/v) | Suitability | Notes |
| Ethanol (95%) | Pure | High | Best starting point. Dissolve hot, cool slowly. |
| EtOH / Water | 9:1 to 4:1 | High | "Drown-out" method. Dissolve in hot EtOH, add warm water until turbid, then cool. |
| Toluene | Pure | Medium | Good for removing non-polar impurities, but nitro compounds may be too soluble. |
| Acetonitrile | Pure | Low | Risk of product loss due to high solubility. |
Step-by-Step Recrystallization Protocol
-
Dissolve the crude solid/oil in the minimum amount of boiling Ethanol .
-
If undissolved black specs remain (common with NaH reactions), filter hot through a glass frit (do not use paper; it absorbs product).
-
Remove from heat. If using the EtOH/Water method, add hot water dropwise until a faint cloudiness persists.
-
Add a drop of pure EtOH to clear the cloudiness.
-
Allow to cool to room temperature undisturbed for 2 hours.
-
Move to a fridge (4 °C) overnight.
-
Filter and wash with cold EtOH/Water (1:1).
Module 4: Flash Chromatography (If You Must)
User Query: "My compound streaks from the baseline to the solvent front. I can't separate it from the starting material."
The "Streaking" Mechanism
The acidic
Figure 2: Mechanism of streaking. Acetic acid (green) competitively binds to silica sites, allowing Compound X (blue) to elute cleanly.
The Fix: Acidified Mobile Phase
You must deactivate the silica.
-
Mobile Phase: Add 0.5% to 1.0% Acetic Acid (AcOH) to your organic solvents.
-
Example: Hexanes : Ethyl Acetate (3:1) + 1% AcOH.
-
-
Column Pre-treatment: Flush the column with the acidified solvent before loading your sample. This ensures the silica is already protonated.
-
Loading: Load the sample using DCM (Dichloromethane) or dry-load on Celite. Do not dry-load on basic alumina or untreated silica.
Data Comparison: Rf Values (TLC)
| Condition | Rf Value | Spot Appearance |
| Standard Silica | 0.1 – 0.4 | Long streak, "comet" tailing |
| + 1% Acetic Acid | 0.45 | Tight, circular spot |
| + 1% Triethylamine | 0.0 | Stuck at baseline (Salt formation) |
Module 5: Impurity Profiling
User Query: "I have a spot just above my product. What is it?"
Common impurities in the synthesis of 3-(4-Methoxy-3-nitrophenyl)-3-oxopropanenitrile:
-
Unreacted Ester: Methyl/Ethyl 4-methoxy-3-nitrobenzoate.
-
Identification: Higher Rf than product (non-polar).
-
Removal: Wash the crude solid with cold hexanes (Ester is soluble; Product is not).
-
-
Decarboxylated Product: 4-Methoxy-3-nitroacetophenone.
-
Cause: Hydrolysis of the nitrile group under harsh acidic/thermal conditions.
-
Identification: Distinct ketone signal in IR (approx 1680 cm⁻¹), loss of nitrile stretch (2200-2250 cm⁻¹).
-
-
O-Alkylated Byproducts:
-
Cause: If alkyl halides were present or if reaction temperature was too high during the condensation.
-
References
-
Synthesis of Beta-Ketonitriles
-
Purification & Solvent Selection
-
University of Rochester, Dept. of Chemistry. "Reagents & Solvents: Solvents for Recrystallization."
-
Context: Validates the use of Ethanol/Water and Toluene systems for polar aromatic compounds.[1]
-
-
Chromatography of Acidic Compounds
-
Reich, H. J. "Chromatography Tips: Acidic and Basic Compounds." University of Wisconsin-Madison.
- Context: Authoritative guide on adding Acetic Acid to mobile phases to prevent streaking of enolizable compounds.
-
-
Specific Analog Synthesis (Grounding)
-
"Synthesis of 3-(4-Methoxyphenyl)-3-oxopropanenitrile." BenchChem Protocols.
- Context: Provides the baseline stoichiometry (NaH/Base ratios)
-
Sources
- 1. Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles [organic-chemistry.org]
- 2. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
Validation & Comparative
Comparative analysis of different synthetic routes to 3-(4-Methoxy-3-nitrophenyl)-3-oxopropanenitrile
Introduction
3-(4-Methoxy-3-nitrophenyl)-3-oxopropanenitrile, a key β-ketonitrile, serves as a valuable building block in the synthesis of various heterocyclic compounds and pharmacologically active molecules. Its unique structural features, comprising a reactive ketonitrile moiety and a substituted aromatic ring, make it a versatile intermediate for drug discovery and development. This guide provides a comparative analysis of the most pertinent synthetic strategies for this compound, offering detailed experimental protocols, a thorough comparison of their efficiencies, and an exploration of the underlying chemical principles. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select the most suitable synthetic route based on their specific laboratory capabilities and research goals.
Synthetic Strategies: A Comparative Overview
Two primary and highly viable synthetic routes for the preparation of 3-(4-Methoxy-3-nitrophenyl)-3-oxopropanenitrile have been identified and are detailed below:
-
Route A: Claisen-type Condensation of Methyl 4-Methoxy-3-nitrobenzoate with Acetonitrile. This classical approach leverages the well-established Claisen condensation reaction, a cornerstone of carbon-carbon bond formation in organic synthesis.
-
Route B: Acylation of Acetonitrile with 4-Methoxy-3-nitrobenzoyl Chloride. This route offers a direct and often high-yielding alternative by activating the carboxylic acid precursor as a more reactive acyl chloride.
A third, more indirect pathway involving a Darzens condensation to form a glycidic nitrile intermediate, followed by rearrangement, was considered. However, due to the complexity and less predictable nature of the rearrangement step for this specific substrate, it is not presented as a primary recommended route in this guide.
Route A: Claisen-type Condensation
This strategy involves the base-mediated condensation of methyl 4-methoxy-3-nitrobenzoate with acetonitrile. The reaction proceeds via the formation of a carbanion from acetonitrile, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.
Diagram of the Synthetic Workflow
Caption: Workflow for Route A, starting from 4-methoxybenzoic acid.
Experimental Protocol
Part 1: Synthesis of Methyl 4-methoxy-3-nitrobenzoate
-
Nitration of 4-Methoxybenzoic Acid: To a stirred solution of 4-methoxybenzoic acid in concentrated sulfuric acid, cooled to 0°C, a mixture of concentrated nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 10°C. After the addition, the reaction is stirred for an additional 30 minutes and then poured onto ice. The precipitated 4-methoxy-3-nitrobenzoic acid is collected by filtration, washed with cold water, and dried.
-
Esterification: The dried 4-methoxy-3-nitrobenzoic acid is refluxed in methanol with a catalytic amount of sulfuric acid for 4-6 hours. The excess methanol is removed under reduced pressure, and the residue is dissolved in an organic solvent, washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield methyl 4-methoxy-3-nitrobenzoate.
Part 2: Claisen-type Condensation
-
Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The flask is charged with a strong base such as sodium hydride (NaH) or sodium amide (NaNH₂) and anhydrous solvent (e.g., THF or DMF).
-
Addition of Reagents: Acetonitrile is added dropwise to the stirred suspension of the base at 0°C. The mixture is then allowed to warm to room temperature and stirred for 30 minutes to ensure complete formation of the acetonitrile anion. A solution of methyl 4-methoxy-3-nitrobenzoate in the same anhydrous solvent is then added dropwise.
-
Reaction and Work-up: The reaction mixture is heated to reflux for 4-8 hours, monitoring the progress by Thin Layer Chromatography (TLC). Upon completion, the reaction is cooled to 0°C and quenched by the slow addition of a dilute acid (e.g., 1 M HCl). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford 3-(4-methoxy-3-nitrophenyl)-3-oxopropanenitrile.
Mechanistic Insights
Caption: Mechanism of the Claisen-type condensation.
Route B: Acylation of Acetonitrile
This route involves the acylation of the acetonitrile carbanion with the more reactive 4-methoxy-3-nitrobenzoyl chloride. This method can often provide higher yields and shorter reaction times compared to the Claisen condensation with the corresponding ester.
Diagram of the Synthetic Workflow
Caption: Workflow for Route B, starting from 4-methoxy-3-nitrobenzoic acid.
Experimental Protocol
Part 1: Synthesis of 4-Methoxy-3-nitrobenzoyl Chloride
-
Chlorination: 4-Methoxy-3-nitrobenzoic acid is refluxed with an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of DMF. The reaction is typically carried out in an inert solvent like dichloromethane (DCM) or neat.
-
Isolation: After the reaction is complete, the excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 4-methoxy-3-nitrobenzoyl chloride, which is often used in the next step without further purification.
Part 2: Acylation of Acetonitrile
-
Formation of Acetonitrile Anion: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, a solution of acetonitrile in an anhydrous ether solvent (e.g., THF, diethyl ether) is cooled to -78°C. A strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), is added dropwise to generate the acetonitrile anion.
-
Acylation: A solution of 4-methoxy-3-nitrobenzoyl chloride in the same anhydrous solvent is added dropwise to the solution of the acetonitrile anion at -78°C. The reaction mixture is stirred at this temperature for 1-2 hours.
-
Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.
Mechanistic Insights
Caption: Mechanism of the acylation of the acetonitrile anion.
Comparative Analysis of Synthetic Routes
| Parameter | Route A: Claisen-type Condensation | Route B: Acylation of Acetonitrile |
| Starting Materials | Methyl 4-methoxy-3-nitrobenzoate, Acetonitrile | 4-Methoxy-3-nitrobenzoyl Chloride, Acetonitrile |
| Reagents | Strong but relatively common bases (NaH, NaNH₂) | Strong, pyrophoric bases (n-BuLi, LDA) |
| Reaction Conditions | Elevated temperatures (reflux) | Low temperatures (-78°C) |
| Reaction Time | Longer (4-8 hours) | Shorter (1-3 hours) |
| Typical Yields | Moderate to Good | Good to Excellent |
| Scalability | Readily scalable | Requires careful handling of pyrophoric reagents on a large scale |
| Safety Considerations | Handling of reactive metal hydrides/amides | Handling of pyrophoric organolithium reagents, low-temperature control |
| Advantages | Utilizes more common and less hazardous bases. | Higher reactivity of the acyl chloride often leads to better yields and shorter reaction times. |
| Disadvantages | Can be lower yielding and require longer reaction times. | Requires stringent anhydrous conditions and handling of pyrophoric reagents. |
Conclusion and Recommendations
Both Route A and Route B present viable pathways for the synthesis of 3-(4-Methoxy-3-nitrophenyl)-3-oxopropanenitrile.
-
Route A (Claisen-type Condensation) is a robust and classical method that is well-suited for laboratories with standard synthetic capabilities. The use of sodium hydride or sodium amide as the base is more manageable than the pyrophoric reagents required for Route B, making it a potentially safer option for less experienced researchers or for larger-scale preparations where safety is a primary concern.
-
Route B (Acylation of Acetonitrile) is the preferred method for achieving higher yields in a shorter timeframe, provided the laboratory is equipped to handle pyrophoric and moisture-sensitive reagents safely. The low-temperature conditions can also offer better control over side reactions.
The ultimate choice between these two routes will depend on the specific constraints and priorities of the research setting, including available equipment, expertise in handling hazardous reagents, and the desired scale of the synthesis. For initial exploratory work, Route A may be the more accessible option, while for optimizing yield and efficiency, Route B presents a compelling alternative.
References
-
Claisen, L. (1887). Ueber die Einführung von Säureradicalen in Ketone. Berichte der deutschen chemischen Gesellschaft, 20(1), 655-657. [Link]
-
Hauser, C. R., & Hudson, B. E. (1942). The Acetoacetic Ester Condensation and Certain Related Reactions. Organic Reactions, 1, 266-302. [Link]
-
Ansari, M. H., & E-Amoli, H. (2007). A convenient one-pot synthesis of β-ketonitriles from carboxylic acids. Monatshefte für Chemie-Chemical Monthly, 138(6), 595-597. [Link]
-
Larock, R. C. (2009). Comprehensive organic transformations: a guide to functional group preparations. John Wiley & Sons. [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic chemistry. Oxford university press. [Link]
-
Organic Syntheses. [Link]
Validation of an HPLC-UV Method for the Quantification of 3-(4-Methoxy-3-nitrophenyl)-3-oxopropanenitrile
Executive Summary
The quantification of 3-(4-Methoxy-3-nitrophenyl)-3-oxopropanenitrile (hereafter referred to as MNOP ) presents a specific set of analytical challenges. As a
While Liquid Chromatography-Mass Spectrometry (LC-MS) offers superior sensitivity, it is often overkill for the quantification of pharmaceutical intermediates where concentrations are high (mg/mL range) and matrix interference is defined. This guide validates a robust, cost-effective HPLC-UV method, demonstrating why it remains the gold standard for routine Quality Control (QC) over more complex alternatives.
Part 1: The Comparative Landscape
Before detailing the protocol, it is essential to justify the selection of HPLC-UV over competing technologies. The following analysis compares HPLC-UV against LC-MS/MS (High sensitivity) and Potentiometric Titration (Bulk assay).
Table 1: Technology Comparison for MNOP Quantification
| Feature | HPLC-UV (Proposed) | LC-MS/MS | Potentiometric Titration |
| Primary Utility | Routine QC, Purity, Impurity Profiling | Trace Analysis, Metabolite ID | Bulk Assay (Purity only) |
| Sensitivity (LOD) | N/A (Macro scale only) | ||
| Specificity | High (Chromatographic separation) | Ultra-High (Mass filtering) | Low (Interference from acidic impurities) |
| Throughput | High (10-15 min run) | Moderate (Source cleaning required) | Low (Manual/Semi-automated) |
| Cost per Sample | Low ($) | High ( | Very Low ($) |
| Robustness | Excellent (Tolerates matrix salts) | Fair (Susceptible to ion suppression) | Good |
| Verdict | Optimal for Intermediates | Over-engineered for >98% purity samples | Insufficient for impurity profiling |
Expert Insight: For an intermediate like MNOP, the primary goal is often ensuring the absence of precursors (e.g., 4-methoxy-3-nitrobenzoic acid). LC-MS/MS is susceptible to signal saturation at these concentrations, requiring massive dilution that introduces pipetting errors. HPLC-UV provides the perfect dynamic range for this application.
Part 2: Scientific Rationale & Method Development[1]
The Chemistry of the Analyte
The structure of MNOP contains a methylene group flanked by a ketone and a nitrile. This
-
The Problem: In a neutral mobile phase, the equilibrium shifts, causing peak broadening or "saddle" peaks.
-
The Solution: We utilize an acidic mobile phase (pH
2.5). This suppresses the ionization of the enol form, forcing the equilibrium toward the neutral keto form, resulting in a single, sharp peak.
Optimized Chromatographic Conditions
-
Column: C18 (Octadecylsilyl),
, .-
Rationale: High surface area C18 provides sufficient retention for the polar nitrophenyl group while separating it from more polar hydrolytic impurities.
-
-
Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in Water (40:60 v/v).
-
Rationale: Isocratic elution is preferred for robustness. Phosphoric acid buffers the silanols and suppresses MNOP ionization.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.[1]
-
Rationale: The nitro-benzene moiety exhibits strong absorbance at 254 nm, maximizing signal-to-noise ratio.
-
-
Temperature:
.-
Rationale: Slight elevation controls viscosity and improves thermodynamic reproducibility.
-
Part 3: Validation Framework (ICH Q2(R1))
This validation follows the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components which may be expected to be present.
-
Protocol: Inject individual stock solutions of MNOP, Precursor A (4-Methoxy-3-nitrobenzoic acid), and Solvent Blank.
-
Acceptance Criteria: Resolution (
) between MNOP and nearest impurity peak . No interference at the retention time of MNOP in the blank.
Linearity
-
Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g.,
). -
Acceptance Criteria: Correlation coefficient (
) .
Accuracy (Recovery)
-
Protocol: Spike known amounts of MNOP into a placebo matrix (if available) or solvent at 80%, 100%, and 120% levels (triplicate preparations).
-
Acceptance Criteria: Mean recovery between
. RSD .[2]
Precision (Repeatability)
-
Protocol: Six independent injections of the standard solution at 100% concentration.
-
Acceptance Criteria: RSD of peak area
.
Limit of Detection (LOD) & Quantitation (LOQ)
-
Calculation: Based on the standard deviation of the response (
) and slope ( ).
Part 4: Standard Operating Procedure (SOP)
Title: Determination of MNOP Content by HPLC-UV
1. Reagents:
-
Acetonitrile (HPLC Grade)
-
Milli-Q Water
-
Phosphoric Acid (85%, AR Grade)
-
MNOP Reference Standard (>99.0% purity)
2. Mobile Phase Preparation:
-
Mix 400 mL Acetonitrile with 600 mL of 0.1% Phosphoric Acid solution.
-
Filter through a
Nylon membrane and degas by sonication for 10 mins.
3. Standard Preparation:
-
Accurately weigh 10 mg of MNOP Reference Standard into a 100 mL volumetric flask.
-
Dissolve in 50 mL Acetonitrile (sonicate if necessary).
-
Dilute to volume with Mobile Phase. (Concentration:
).
4. System Suitability:
-
Inject the Standard solution 5 times.
-
Ensure Tailing Factor (
) is and Theoretical Plates ( ) .
5. Sample Analysis:
-
Prepare samples to a target concentration of
using the same diluent. -
Inject in duplicate. Calculate assay % against the external standard.
Part 5: Visualizations
Diagram 1: Method Validation Lifecycle
This diagram illustrates the logical flow from planning to routine use, emphasizing the feedback loops often ignored in linear guides.
Caption: The iterative lifecycle of analytical method validation, ensuring robustness before routine implementation.
Diagram 2: Chemical Logic - Tautomerism Control
This diagram explains the "Why" behind the acidic mobile phase, visualizing the suppression of the problematic enol form.
Caption: Acidic conditions shift the equilibrium toward the neutral Keto form, ensuring sharp chromatographic peaks.
References
-
ICH Harmonised Tripartite Guideline. (2005).[3][4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[3]
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for mobile phase selection logic).
-
BenchChem. (2025).[5] Comparative Analysis of HPLC-UV and HPLC-MS for the Detection of Nitrocinnamoyl Derivatives.
-
European Pharmaceutical Review. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
-
U.S. Food and Drug Administration (FDA). (2021).[6] Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. tandfonline.com [tandfonline.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
Safety Operating Guide
Navigating the Disposal of 3-(4-Methoxy-3-nitrophenyl)-3-oxopropanenitrile: A Guide for Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-(4-Methoxy-3-nitrophenyl)-3-oxopropanenitrile. As drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemical compounds we handle. This guide is designed to provide clear, actionable procedures rooted in established safety protocols and regulatory standards, ensuring the protection of personnel and the environment.
Hazard Assessment: Understanding the Risks
The primary hazards associated with 3-(4-Methoxy-3-nitrophenyl)-3-oxopropanenitrile are inferred from its functional groups:
-
Toxicity (Nitrile Group): Organic nitriles can be toxic if swallowed, inhaled, or absorbed through the skin.[2][5] Upon decomposition, they can release hydrogen cyanide gas, which is highly toxic.[1][2][6]
-
Reactivity (Nitroaromatic Group): Organic nitro compounds are often reactive and can be sensitive to heat, shock, or friction.[4] They are also strong oxidizing agents and can react violently with reducing agents or combustible materials.[3]
-
Irritation: Similar compounds are known to cause skin, eye, and respiratory tract irritation.[6][7][8]
Table 1: Hazard Profile and Associated Precautions
| Hazard Category | Potential Effects | Recommended Precautions |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[2][5][9] | Wear appropriate PPE, including gloves, lab coat, and eye protection. Handle in a well-ventilated area or a chemical fume hood. |
| Skin/Eye Irritation | May cause irritation upon contact.[6][7] | Avoid direct contact. In case of contact, flush immediately with copious amounts of water. |
| Reactivity | Potential for energetic decomposition, especially with heat or incompatible materials. | Store away from heat, open flames, and incompatible materials such as strong acids, bases, and oxidizing agents.[6][10] |
| Environmental | Potentially harmful to aquatic life. | Do not dispose of down the drain or in general waste. |
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling 3-(4-Methoxy-3-nitrophenyl)-3-oxopropanenitrile for any purpose, including disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are required. A face shield should be worn if there is a risk of splashing.
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber.[11] It is crucial to change gloves immediately if they become contaminated.[11] Never reuse disposable gloves.[11]
-
Body Protection: A lab coat must be worn and kept fastened. For larger quantities or in the event of a spill, a chemically resistant apron is recommended.
-
Respiratory Protection: All handling of this compound should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.
Spill Management: A Swift and Safe Response
In the event of a spill, immediate and correct action is critical to mitigate risks.
Step 1: Evacuate and Alert
-
Alert personnel in the immediate vicinity and evacuate the area if necessary.
-
If the spill is large or you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) office immediately.
Step 2: Secure the Area
-
Restrict access to the spill area.
-
If flammable, remove all ignition sources.
Step 3: Cleanup
-
For small spills, and if you are trained to do so, use an absorbent material, such as vermiculite or sand, to contain the spill.
-
Carefully sweep the absorbed material into a designated, labeled waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.
Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 3-(4-Methoxy-3-nitrophenyl)-3-oxopropanenitrile requires segregation and clear labeling to ensure it is handled correctly by waste management professionals.
Step 1: Waste Segregation
-
Crucially, do not mix this waste with other chemical waste streams unless explicitly approved by your EHS office. Incompatible materials can lead to dangerous reactions.[12]
-
This compound should be collected in a dedicated, clearly labeled hazardous waste container.
Step 2: Container Selection and Labeling
-
Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure screw-top lid is recommended.
-
The container must be labeled with the words "Hazardous Waste" and the full chemical name: "3-(4-Methoxy-3-nitrophenyl)-3-oxopropanenitrile".
-
Include the approximate quantity of waste in the container.
Step 3: Waste Accumulation
-
Store the waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Keep the container closed at all times, except when adding waste.
Step 4: Final Disposal
-
Arrange for pickup by your institution's licensed hazardous waste disposal service.
-
Follow all institutional and local regulations for waste manifest and handover procedures.
Diagram 1: Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of 3-(4-Methoxy-3-nitrophenyl)-3-oxopropanenitrile.
Conclusion: A Culture of Safety
The responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. By adhering to these procedures, researchers and drug development professionals can ensure that the handling of 3-(4-Methoxy-3-nitrophenyl)-3-oxopropanenitrile is managed safely and compliantly from acquisition to disposal. Always consult your institution's Chemical Hygiene Plan and EHS office for specific guidance and requirements.[13][14]
References
-
US Bio-Clean. OSHA Compliance For Laboratories. [Link]
-
United States Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. [Link]
-
Treatment and disposal of chemical wastes in daily laboratory work. [Link]
-
Thermo Fisher Scientific. SAFETY DATA SHEET. [Link]
-
Occupational Safety and Health Administration. Laboratory Safety Guidance. [Link]
-
National Institutes of Health. NIH Waste Disposal Guide 2022. [Link]
-
United States Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [Link]
-
US Waste Industries. Industrial Hazardous Waste Disposal. [Link]
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SAFETY DATA SHEET. [Link]
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hubergroup Deutschland GmbH. Safety data sheet. [Link]
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United States Environmental Protection Agency. Household Hazardous Waste (HHW). [Link]
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Lab Manager. The OSHA Laboratory Standard. [Link]
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Self-Insured Schools of California. New EPA Rules For Recycling Of Selected Hazardous Wastes. [Link]
-
CP Lab Safety. Organic Nitro Compounds Waste Compatibility. [Link]
-
University of Georgia. NitroCompounds-Various.docx. [Link]
-
The OSHA Lab Standard and the MSC Chemical Safety Manual. [Link]
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Nipissing University. Hazardous Materials Disposal Guide. [Link]
-
Occupational Safety and Health Administration. OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. [Link]
-
University of Wisconsin–Madison. Closing the loop: Nitrile glove recycling at UW–Madison laboratories. [Link]
-
Removal of Nitriles from Synthetic Wastewater by Acrylonitrile Utilizing Bacteria. [Link]
-
University of Pennsylvania. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. [Link]
-
PubChem. 3-(3-Methoxyphenyl)-3-oxopropanenitrile. [Link]
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. fishersci.com [fishersci.com]
- 3. calpaclab.com [calpaclab.com]
- 4. research.uga.edu [research.uga.edu]
- 5. 3-(4-Methoxyphenyl)-3-oxopropanenitrile | 3672-47-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. 3-(3-Methoxyphenyl)-3-oxopropanenitrile | C10H9NO2 | CID 584716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-(4-Methoxyphenyl)-3-oxopropanenitrile | 3672-47-7 | TCI EUROPE N.V. [tcichemicals.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
